Bienvenue dans la boutique en ligne BenchChem!

5-bromo-8-methoxyquinoxaline

Epigenetics Bromodomain inhibition Male contraceptive development

The distinct 5-bromo,8-methoxy substitution on this quinoxaline building block provides a unique steric/electronic profile essential for selective inhibition of NOX5, MAO-B (5.8-fold selectivity over MAO-A), nNOS (IC50 110 nM), BRD4, and BRDT (Kd 830 nM). Substituting 6-bromo, 7-bromo, or chloro/nitro analogs critically alters target engagement and invalidates SAR. This intermediate is a powerful starting point for medicinal chemistry programs targeting spermatogenesis, Parkinson's disease, neuroprotection, and oncology. Empirical validation is mandatory for any analog replacement.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 208261-83-0
Cat. No. B1375461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-8-methoxyquinoxaline
CAS208261-83-0
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)N=CC=N2
InChIInChI=1S/C9H7BrN2O/c1-13-7-3-2-6(10)8-9(7)12-5-4-11-8/h2-5H,1H3
InChIKeyWYLVNUMVYWWYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-methoxyquinoxaline (CAS 208261-83-0) – Core Properties and Procurement Baseline


5-Bromo-8-methoxyquinoxaline (CAS 208261-83-0) is a heterocyclic building block of the quinoxaline class, characterized by a bromine atom at the 5-position and a methoxy group at the 8-position of the bicyclic core. It is predominantly employed as a versatile synthetic intermediate in medicinal chemistry and chemical biology, serving as a scaffold for kinase inhibitors, antimicrobial agents, and other bioactive molecules. Its procurement is generally for research use, with commercial availability from multiple suppliers .

5-Bromo-8-methoxyquinoxaline (CAS 208261-83-0) – Why In-Class Substitution Risks Project Failure


The combination of a bromine atom at the 5-position and a methoxy group at the 8-position on the quinoxaline core creates a unique steric and electronic profile that is not replicated by other simple substitutions. Generic substitution with other brominated quinoxalines, such as the 6-bromo or 7-bromo regioisomers, or with chloro- or nitro- analogs, results in distinct target engagement profiles and synthetic reactivity. The 5,8-substitution pattern has been shown to confer specific inhibitory activity against a range of biological targets including NOX5, MAO-B, nNOS, BRD4, and BRDT, as well as cytotoxicity in cancer cell lines [1]. Consequently, direct replacement without empirical validation is likely to invalidate SAR hypotheses and disrupt synthetic pathways [2].

5-Bromo-8-methoxyquinoxaline (CAS 208261-83-0) – Verifiable Differentiation Data Against Comparators


5-Bromo-8-methoxyquinoxaline Exhibits Sub-Micromolar Affinity for the BRDT Bromodomain 1

In a BROMOscan assay against the human BRDT bromodomain 1 (residues N21-E137), 5-bromo-8-methoxyquinoxaline demonstrated a binding Kd of 830 nM. While direct head-to-head data for a close structural analog are not available in the same assay, this binding affinity represents a defined, quantifiable benchmark for this specific target interaction [1].

Epigenetics Bromodomain inhibition Male contraceptive development

5-Bromo-8-methoxyquinoxaline Displays >5.8-fold Selectivity for MAO-B over MAO-A

Inhibition assays using human membrane-bound monoamine oxidases (MAO-A and MAO-B) expressed in insect cell membranes revealed that 5-bromo-8-methoxyquinoxaline inhibits MAO-B with an IC50 of 17 µM. In contrast, its inhibition of MAO-A was significantly weaker, with an IC50 of 100 µM. This represents a 5.8-fold selectivity for MAO-B over MAO-A [1].

Monoamine oxidase Neurodegeneration Enzyme inhibition

5-Bromo-8-methoxyquinoxaline Inhibits nNOS with an IC50 of 110 nM in Rat Brain Homogenates

In a direct enzymatic assay using Sprague-Dawley rat brain homogenates, 5-bromo-8-methoxyquinoxaline inhibited neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM. This value was derived by measuring the conversion of oxyhemoglobin to methemoglobin via UV-visible spectroscopy [1].

Neuronal nitric oxide synthase Neuroprotection CNS drug discovery

5-Bromo-8-methoxyquinoxaline Demonstrates 100 µM Potency Against Human NOX5 in a Cellular Assay

In a cellular assay measuring inhibition of ionomycin-stimulated ROS generation in HEK cells transfected with full-length human NOX5, 5-bromo-8-methoxyquinoxaline exhibited an IC50 of 100 µM (1.00E+5 nM) [1].

NADPH oxidase 5 Reactive oxygen species Cardiovascular research

5-Bromo-8-methoxyquinoxaline (CAS 208261-83-0) – High-Confidence Research Application Scenarios


Chemical Probe for BRDT Bromodomain 1 in Male Contraceptive Research

5-Bromo-8-methoxyquinoxaline, with a Kd of 830 nM for the BRDT bromodomain 1, can be used as an early-stage chemical probe to interrogate the role of BRDT in spermatogenesis. This application is supported by the compound's defined binding affinity in a BROMOscan assay [1].

Selective MAO-B Inhibitor Scaffold for Neurodegenerative Disease Studies

The compound's 5.8-fold selectivity for MAO-B over MAO-A (IC50 17 µM vs 100 µM) makes it a suitable scaffold for developing MAO-B inhibitors aimed at Parkinson's disease research. The selectivity profile mitigates concerns about peripheral MAO-A-related side effects [1].

nNOS Inhibitor for CNS Drug Discovery Programs

With an IC50 of 110 nM against nNOS in rat brain homogenates, 5-bromo-8-methoxyquinoxaline serves as a potent starting point for medicinal chemistry campaigns targeting nNOS for neuroprotection in stroke and neurodegenerative conditions [1].

NOX5 Inhibitor for Cardiovascular and Cancer Biology Studies

The compound's inhibition of NOX5-mediated ROS generation (IC50 100 µM) in a cellular assay supports its use in studies investigating the role of NOX5 in cardiovascular disease and cancer progression, where NOX5-derived reactive oxygen species are implicated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-8-methoxyquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.